Home > Products > Screening Compounds P138341 > Debromohymenialdisine
Debromohymenialdisine - 75593-17-8

Debromohymenialdisine

Catalog Number: EVT-265714
CAS Number: 75593-17-8
Molecular Formula: C11H11N5O2
Molecular Weight: 245.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Debromohymenialdisine (DBH) is a marine alkaloid primarily isolated from various species of marine sponges, including Stylotella aurantium, Stylissa carteri, and Axinella sp. [, , , , , , , , , ] It belongs to the aldisine alkaloid family, characterized by a fused pyrrolo[2,3-c]azepin-8-one ring system with a 2-aminoimidazole appendage. [, ] DBH has gained significant attention in scientific research for its diverse biological activities, particularly its inhibitory effects on specific protein kinases. [, , , , ]

Hymenialdisine

Compound Description: Hymenialdisine is a pyrrole alkaloid originally isolated from marine sponges. It acts as a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, and CDK5, thereby influencing cell cycle progression . Research suggests it also inhibits mitogen-activated protein kinase kinase-1 (MEK-1), a key enzyme in the MAPK signaling pathway, indicating potential anti-cancer activity .

Relevance: Hymenialdisine is structurally very similar to Debromohymenialdisine, differing only by the presence of a bromine atom. This difference leads to variations in their potency against specific targets, with Hymenialdisine generally exhibiting higher potency as a CDK inhibitor compared to Debromohymenialdisine . Both compounds share biological activities like G2 checkpoint inhibition and potential anti-cancer effects .

Staurosporine

Compound Description: Staurosporine is a potent, naturally occurring alkaloid, initially isolated from the bacterium Streptomyces staurosporeus. It acts as a non-selective inhibitor of protein kinases, impacting a wide range of cellular processes, including cell cycle progression, apoptosis, and signal transduction . Due to its broad inhibitory profile, Staurosporine is primarily used as a biochemical tool in research rather than a therapeutic agent.

Relevance: Staurosporine and Debromohymenialdisine share a common mechanism: both inhibit the G2 checkpoint, though Staurosporine's inhibitory effect is broader, targeting a wider range of kinases compared to Debromohymenialdisine's more specific action on Chk1 and Chk2 .

Isogranulatimide

Relevance: Like Debromohymenialdisine, Isogranulatimide disrupts the G2 checkpoint. Notably, these compounds achieve this through different mechanisms. While Debromohymenialdisine inhibits Chk1 and Chk2 kinases, Isogranulatimide directly interferes with microtubule function . This difference makes them potentially valuable in combination therapies.

(10E)-Debromohymenialdisine

Relevance: The discovery of (10E)-Debromohymenialdisine highlights the importance of stereochemistry in biological activity, prompting further investigation into the individual activities and potencies of both isomers in comparison to Debromohymenialdisine .

(10E)-Hymenialdisine

Relevance: (10E)-Hymenialdisine is relevant to Debromohymenialdisine as it highlights the structural diversity within this class of compounds. Studying both (10E)-Hymenialdisine and (10E)-Debromohymenialdisine alongside their Z-isomers might reveal valuable insights into structure-activity relationships and aid in designing more potent and selective inhibitors .

3-Bromohymenialdisine

Compound Description: 3-Bromohymenialdisine is a brominated derivative of Hymenialdisine, with the bromine atom attached to the 3rd position of the pyrrole ring. It displays cytotoxicity against cancer cells, suggesting potential as an anti-cancer agent .

Relevance: Comparing the activities of 3-Bromohymenialdisine and Debromohymenialdisine can provide valuable insight into the role of the bromine atom's position on the pyrrole ring in dictating biological activity and target specificity. This information can guide the development of more effective and targeted therapeutic agents .

Z-3-Bromohymenialdisine

Compound Description: Z-3-Bromohymenialdisine, another brominated derivative of Hymenialdisine, possesses a bromine atom at the 3rd position of the pyrrole ring and exhibits a Z configuration around the double bond at the 10th carbon. It shows moderate inhibitory activity against various protein kinases, including ARK5, CDK2-CycA, CDK4/CycD1, VEGF-R2, SAK, and PDGFR-beta, suggesting its potential as an anti-cancer agent .

Relevance: Similar to 3-Bromohymenialdisine, Z-3-Bromohymenialdisine provides a point of comparison to Debromohymenialdisine, further emphasizing the impact of the bromine atom's position on the molecule's biological activity. Additionally, comparing the activities of Z-3-Bromohymenialdisine and (10E)-Hymenialdisine can elucidate the combined effect of bromine substitution and double bond configuration on the compound's biological profile .

Aldisine

Relevance: Aldisine serves as a central structural scaffold from which both Debromohymenialdisine and Hymenialdisine are derived. Understanding the structure-activity relationship of Aldisine and its derivatives like Debromohymenialdisine can provide valuable insights for developing more potent and specific inhibitors for various therapeutic applications .

2-Bromoaldisine

Relevance: Comparing the activity and potency of 2-Bromoaldisine with Debromohymenialdisine can help understand the structure-activity relationship within this family of compounds, particularly the influence of bromine substitution at different positions on the pyrrole ring in determining target specificity and biological activity .

Overview

Debromohymenialdisine is a marine-derived compound primarily isolated from the sponge species Stylissa sp. It belongs to a class of natural products known for their biological activities, particularly in the realm of cancer research and drug development. The compound has garnered attention due to its potential as an anti-inflammatory and anti-cancer agent, making it a subject of various synthetic and biological studies.

Source

Debromohymenialdisine was first isolated from marine sponges collected from the waters of Cebu, Philippines. The sponge species Stylissa sp. was identified and characterized through various methods, including proton nuclear magnetic resonance spectroscopy and high-resolution electrospray ionization mass spectrometry. The specific molecular formula determined for debromohymenialdisine is C11_{11}H11_{11}N5_5O2_2 .

Classification

Debromohymenialdisine is classified as an imidazoline derivative, which is a type of heterocyclic compound featuring an imidazole ring. Its structural characteristics allow it to interact with various biological targets, particularly in signaling pathways related to cell proliferation and survival.

Synthesis Analysis

The synthesis of debromohymenialdisine has been explored through several methods, focusing on both total synthesis and semi-synthesis from natural precursors.

Methods

  1. Total Synthesis: One notable approach involves the stereospecific construction of the 2-amino-4-oxo-2-imidazolin-5(Z)-disubstituted ylidene ring. This method emphasizes the careful arrangement of stereochemistry to achieve the desired compound configuration .
  2. Semi-Synthesis: Another method involves the conversion of hymenin to debromohymenialdisine through various chemical pathways, utilizing intermediates that facilitate the bromination and functionalization processes .

Technical Details

The synthesis typically employs techniques such as:

  • Chromatography for purification
  • High-performance liquid chromatography for separation
  • Mass spectrometry for molecular weight determination
  • Nuclear magnetic resonance spectroscopy for structural elucidation .
Molecular Structure Analysis

Debromohymenialdisine features a complex molecular structure characterized by its imidazoline core.

Structure

The compound's structure can be represented as follows:

  • Molecular Formula: C11_{11}H11_{11}N5_5O2_2
  • Molecular Weight: Approximately 245.23 g/mol
  • Structural Features: The presence of nitrogen atoms in the imidazole ring contributes to its biological activity, allowing it to interact with various enzymes and receptors in cellular pathways .
Chemical Reactions Analysis

Debromohymenialdisine undergoes several chemical reactions that are crucial for its biological activity.

Reactions

  1. Bromination: The introduction of bromine atoms into the molecular structure enhances its reactivity and biological potency.
  2. Functionalization: Various functional groups can be introduced through chemical modifications, allowing for the development of analogs with improved efficacy against specific biological targets .

Technical Details

These reactions often require controlled conditions such as specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product.

Mechanism of Action

The mechanism by which debromohymenialdisine exerts its effects is primarily linked to its interaction with cellular signaling pathways.

Process

  1. Inhibition of Kinases: Debromohymenialdisine has been shown to inhibit checkpoint kinase 2, which plays a critical role in DNA damage response and cell cycle regulation. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
  2. Anti-inflammatory Effects: The compound also exhibits anti-inflammatory properties by modulating nitric oxide production and other inflammatory mediators in cellular models .

Data

Studies indicate that concentrations ranging from 0 to 10 µg/mL can effectively alter cell signaling pathways associated with inflammation and cancer progression .

Physical and Chemical Properties Analysis

Debromohymenialdisine possesses distinct physical and chemical properties that contribute to its functionality.

Physical Properties

  • Appearance: Pale yellow powder
  • Solubility: Soluble in organic solvents like methanol and dichloromethane but less soluble in water.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites in its structure .
Applications

Debromohymenialdisine has several scientific applications:

  1. Cancer Research: Its ability to inhibit key kinases makes it a valuable candidate for developing new cancer therapies.
  2. Drug Development: Ongoing research focuses on synthesizing analogs that retain or enhance the biological activity of debromohymenialdisine while improving pharmacokinetic properties .
  3. Biochemical Studies: Used as a tool compound in studies investigating cellular signaling pathways related to inflammation and cancer progression .

Properties

CAS Number

75593-17-8

Product Name

Debromohymenialdisine

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

InChI

InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6-

InChI Key

JYRJOQGKGMHTOO-VURMDHGXSA-N

SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2

Solubility

Soluble in DMSO

Synonyms

Debromohymenialdisine; Dbha-SKF; SK&F 108753.

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.